7-Bromo-2-vinylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXRHLFOJYJHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC(=C2)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Bromo 2 Vinylquinoline
Strategic Approaches to the Quinoline (B57606) Core Synthesis
The formation of the fundamental quinoline ring is the primary challenge in the synthesis of its derivatives. Over the years, numerous methods have been developed, ranging from century-old name reactions to contemporary catalytic strategies.
Classic name reactions remain foundational in quinoline synthesis, and their adaptations are crucial for preparing specifically substituted precursors.
Skraup Synthesis : This reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.org For 7-bromoquinoline (B152726), the logical starting material is 3-bromoaniline (B18343). The cyclization occurs in a way that the bromine atom ends up at the 7-position of the quinoline ring. researchgate.net Studies on Skraup reactions with 3-substituted anilines have shown that the 7-substituted quinoline isomer generally predominates. researchgate.net A modified, less violent Skraup procedure can improve yields and safety. researchgate.net For instance, 3,5-dibromoaniline (B181674) can be used to synthesize 5,7-dibromoquinoline, which can then be further functionalized. google.com
Doebner-Miller Reaction : This is a variation of the Skraup synthesis where α,β-unsaturated carbonyl compounds react with anilines in the presence of an acid catalyst. iipseries.orgwikipedia.org It is a valuable method for producing substituted quinolines, though it can be limited by harsh conditions and the formation of side products. ukzn.ac.zausc.edu.au To synthesize a precursor for 7-Bromo-2-vinylquinoline, one could envision a reaction between 3-bromoaniline and an α,β-unsaturated aldehyde like crotonaldehyde (B89634) to form 7-bromo-2-methylquinoline (B1280046). Modern approaches have employed solid acid catalysts like silver(I)-exchanged Montmorillonite K10 to make the process more environmentally friendly. ukzn.ac.za
Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. thieme-connect.comorganic-chemistry.orgpharmaguideline.com It is a straightforward approach for creating polysubstituted quinolines. ijcce.ac.ir For example, 2-amino-4-bromobenzaldehyde (B1289445) could react with acetaldehyde (B116499) to form 7-bromoquinoline. The reaction's efficiency can be enhanced using various catalysts, including silica-supported P2O5 under solvent-free conditions, which provides high to excellent yields in short reaction times. ijcce.ac.irresearchgate.net
Table 1: Comparison of Conventional Quinoline Syntheses
| Reaction | Typical Reactants | Key Features | Catalyst/Conditions |
| Skraup | Aromatic amine, glycerol, oxidizing agent | Forms quinoline from aniline (B41778); can be highly exothermic. organicreactions.orgresearchgate.net | H₂SO₄, nitrobenzene (B124822) organicreactions.org |
| Doebner-Miller | Aromatic amine, α,β-unsaturated carbonyl | A flexible method for substituted quinolines. iipseries.orgwikipedia.org | Lewis acids, HCl wikipedia.orgukzn.ac.za |
| Friedländer | o-aminoaryl ketone/aldehyde, α-methylene carbonyl | Straightforward route to polysubstituted quinolines. pharmaguideline.comijcce.ac.ir | Acid or base (e.g., P₂O₅/SiO₂, NaOH) pharmaguideline.comijcce.ac.ir |
Multi-component reactions (MCRs) have become a powerful strategy in organic synthesis, allowing the construction of complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions are prized for their high atom economy, efficiency, and ability to generate diverse molecular scaffolds. rsc.org Various MCRs, such as the Povarov reaction, have been successfully used to create a wide range of quinoline derivatives. rsc.orgbeilstein-journals.org For example, a one-pot method using acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)₃ produces quinolines in good yields under mild conditions. researchgate.net This approach is highly adaptable for creating libraries of quinolines with various functional groups.
Modern synthetic chemistry has introduced innovative methods for quinoline synthesis that leverage oxidative annulation. scilit.com These strategies often involve transition-metal-catalyzed C-H bond activation, providing a direct and atom-economical route to the quinoline core. mdpi.comacs.org For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can selectively produce quinolines. acs.org Another approach involves the K₂S₂O₈-mediated oxidative annulation of anilines and aryl ketones with DMSO serving as a methine equivalent to form 4-arylquinolines. nih.gov These advanced methods highlight the synergy between catalysts, oxidants, and solvents to improve reaction efficiency and access novel quinoline structures. scilit.comresearchgate.net
Regioselective Introduction of Bromo Functionality onto the Quinoline Nucleus
Introducing a bromine atom at a specific position, such as C7, on the quinoline ring is a critical step that can be achieved either by direct bromination of a pre-formed quinoline or by using a bromine-containing precursor during the ring synthesis.
Directly brominating a quinoline scaffold requires precise control to achieve the desired regioselectivity. The electronic properties of the quinoline ring and any existing substituents heavily influence the position of electrophilic attack. While direct functionalization can be challenging, methods involving transition metal-catalyzed C-H activation have been developed to functionalize quinolines at specific sites. mdpi.com For example, regioselective bromination at the C-3 position of 8-methoxyquinolines has been achieved under smooth reaction conditions. tandfonline.com However, achieving selectivity at the C7 position often requires a directing group or a specific catalytic system. Research has shown that the direct nitration of 6,8-dibromoquinoline (B11842131) can yield the 5-nitro derivative, indicating that the existing bromine atoms direct the incoming electrophile. nih.gov
An effective and common strategy is the bromination of a suitable quinoline precursor. This can involve the bromination of a quinoline derivative that is already functionalized to direct the incoming bromine. A study on 8-methoxyquinolines demonstrated that bromination occurred regioselectively at the C-3 position when the C-5 and C-7 positions were already substituted. tandfonline.com
A highly reliable method for obtaining 7-bromoquinoline involves starting the synthesis with a precursor that already contains bromine in the correct position. The Skraup synthesis using 3-bromoaniline is a classic example of this approach, where the starting aniline dictates the final position of the bromine on the quinoline ring. researchgate.netgoogle.comchemicalbook.com Similarly, 5,7-dibromo-8-hydroxyquinoline can be synthesized from 8-hydroxyquinoline, which is then converted to 7-bromoquinoline-5,8-dione. ripublication.com This precursor-based approach often provides better control and higher yields of the desired 7-bromo isomer compared to direct bromination of the parent quinoline.
Table 2: Selected Research Findings on Quinoline Bromination
| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |
| 8-hydroxyquinoline | Br₂ in methanol, NaHCO₃ | 5,7-dibromo-8-hydroxyquinoline | 82.9% | ripublication.com |
| 5,7-dibromo-8-methoxyquinoline | Br₂ in CCl₄, Pyridine (B92270) | 3,5,7-tribromo-8-methoxyquinoline | - | tandfonline.com |
| 3,5-dibromoaniline | Glycerol, H₂SO₄ (Skraup reaction) | 5,7-dibromoquinoline | - | google.com |
| 6,8-dibromoquinoline | Direct nitration | 6,8-dibromo-5-nitroquinoline | - | nih.gov |
Stereoselective and Regioselective Incorporation of the Vinyl Moiety
The introduction of a vinyl group at the C2 position of the 7-bromoquinoline scaffold necessitates synthetic strategies that can overcome challenges related to selectivity and reactivity.
Olefination Reactions for Vinyl Group Introduction
Olefination reactions provide a direct route to the formation of carbon-carbon double bonds, making them suitable for the introduction of the vinyl group onto a pre-functionalized quinoline core. An olefination reaction of 2-methylquinoline (B7769805) with aldehydes, facilitated by triflamide and microwave irradiation, has been shown to produce 2-vinylquinolines. mdpi.com This method is notable for its inclusion of not only aliphatic and benzaldehydes but also heteroaromatic aldehydes. mdpi.com
A catalyst-free approach for synthesizing 2-vinylquinolines has also been developed, which proceeds through a direct deamination reaction during a Mannich synthesis. rsc.org This strategy boasts a broad substrate scope and offers an efficient pathway to 2-vinylquinolines in satisfactory yields. rsc.org The proposed mechanism involves an instantaneous hydrogen transfer through a six-membered ring intermediate as a crucial step for the deamination process. rsc.org
Furthermore, an iron-catalyzed C(sp³)–H functionalization of 2-methylquinolines has been reported as a simple and efficient method for producing 2-vinylquinolines, avoiding the use of organometallic compounds. researchgate.net
Palladium-Catalyzed Coupling Reactions for Vinyl Installation (e.g., Heck Reaction)
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of vinylquinolines. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org
A modified Larock method offers a one-pot synthesis of substituted quinolines through a Heck reaction of 2-bromoanilines with allylic alcohols, followed by dehydrogenation. organic-chemistry.org This approach has been optimized to overcome previous limitations such as harsh reaction conditions and has shown tolerance for various functional groups. organic-chemistry.org The development of highly active and stable phosphine-free palladium catalysts has further expanded the utility of the Heck reaction in synthesizing substituted olefins. organic-chemistry.orgbeilstein-journals.org
The versatility of palladium catalysis is also demonstrated in the synthesis of 2-aryl-substituted quinolines from an aniline derivative and an aryl alkyne, proceeding through a formal [4+2]-cycloaddition. nih.gov This convergent methodology highlights the dual role of the cationic gold catalyst in enhancing both the nucleophilicity and electrophilicity of the alkyne. nih.gov
Convergent and Divergent Synthetic Strategies for this compound
Convergent and divergent synthetic strategies offer sophisticated approaches to construct complex molecules like this compound from simpler, readily available starting materials.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. For quinoline synthesis, this could involve preparing a substituted aniline and a separate fragment containing the vinyl group, which are then coupled. Gold-catalyzed auto-tandem catalysis has been used to synthesize 2-aryl-substituted quinolines in a convergent manner. nih.gov Multicomponent reactions (MCRs) are inherently convergent, combining three or more starting materials in a single step to form a complex product. researchgate.net
A divergent synthesis starts from a common intermediate that can be converted into a variety of different products by changing the reaction conditions or reagents. A recent study demonstrated a divergent synthesis of polysubstituted quinolines from a single substrate, where the selection of an organic or inorganic base directed the reaction to produce either 2,3-disubstituted or 3,4-disubstituted quinolines, respectively. organic-chemistry.org This control over the reaction pathway is achieved by modulating the electrophilic or nucleophilic nature of the free radical intermediates. organic-chemistry.org While not specific to this compound, this strategy showcases the potential for developing divergent routes to specifically substituted quinolines.
Sustainable and Green Chemistry Approaches in Quinoline Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for quinolines. ijpsjournal.comnumberanalytics.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpsjournal.comtandfonline.com
Application of Nanocatalysis in Quinoline Ring Formation
Nanocatalysts have gained significant attention in organic synthesis due to their high surface area, enhanced reactivity, and potential for recyclability. nih.govacs.org In quinoline synthesis, various nanocatalysts have been employed to improve reaction efficiency and promote green chemistry principles. nih.govacs.org
For instance, a CdO@ZrO₂ nanocomposite has been used as a recyclable catalyst for the synthesis of poly-substituted quinolines via a Knoevenagel–Michael reaction, offering high yields and selectivity under mild conditions. researchgate.net Similarly, palladium nanoparticles supported on polyphosphazene microspheres have demonstrated outstanding catalytic activity and reusability in the hydrogenation of quinolines under mild conditions. mdpi.com The use of nanocatalysts often leads to shorter reaction times, higher product yields, and easier separation and recovery of the catalyst compared to traditional methods. nih.govacs.org
| Catalyst | Reaction Type | Key Advantages | Reference |
| CdO@ZrO₂ nanocomposite | Knoevenagel–Michael reaction | High yields (93–97%), recyclability (7 cycles), mild conditions. researchgate.net | researchgate.net |
| Pd/PZs nanocatalyst | Hydrogenation | High conversion (98.9%) and selectivity (98.5%) at low temperature and pressure. mdpi.com | mdpi.com |
| Silicon NPs | Friedlander heteroannulation | Shorter reaction times, higher product efficiency, catalyst recyclability. nih.gov | nih.gov |
| IRMOF-3/PSTA/Cu | One-pot multicomponent reaction | Excellent yields (85–96%), catalyst reusability. nih.gov | nih.gov |
Electrochemical Synthesis Protocols for Quinoline Derivatives
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a "reagent" to drive chemical reactions, often avoiding the need for harsh oxidants or reductants. acs.org An iodide-mediated electrochemical [4+2] cycloaddition has been developed for the synthesis of lactone- and lactam-fused quinoline frameworks. acs.org This metal-free and atom-economic protocol operates under mild conditions and is scalable, making it an environmentally and economically attractive method. acs.org The mechanism involves the electro-oxidation of secondary amines to imines, which then undergo a cycloaddition and subsequent aromatization. acs.org
Microwave-Assisted and Solvent-Free Methodologies
The quest for more efficient, environmentally benign, and rapid chemical transformations has led to the exploration of advanced synthetic techniques such as microwave-assisted synthesis and solvent-free reaction conditions. These methodologies have shown considerable promise in the synthesis of quinoline derivatives, offering significant advantages over classical synthetic routes. The application of these modern techniques to the synthesis of this compound aligns with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous organic solvents.
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactants directly and efficiently. This often leads to a dramatic acceleration of reaction rates, higher product yields, and improved purity of the final compound when compared to conventional heating methods. biomedres.us The direct interaction of microwaves with the molecules of the reaction mixture results in rapid and uniform heating, which can minimize the formation of byproducts. researchgate.net
Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. By eliminating the solvent, these methods reduce chemical waste, decrease environmental pollution, and can lead to lower operational costs. In some cases, the absence of a solvent can also enhance reaction rates and selectivity. The combination of microwave irradiation and solvent-free conditions often proves to be a particularly powerful tool for synthetic chemists.
Several established synthetic pathways to vinylquinolines, such as the Perkin, Wittig, and olefination reactions, have been successfully adapted to incorporate these advanced methodologies.
Microwave-Assisted Olefination
A rapid and efficient microwave-assisted olefination reaction for the synthesis of 2-vinylquinolines has been developed using trifluoromethanesulfonamide (B151150) (TfNH₂) as a mediator. nih.govnih.gov This approach involves the condensation of a 2-methylquinoline derivative with an aldehyde. Research has demonstrated that this method is compatible with a broad range of substrates and benefits from mild conditions and superior reaction kinetics. nih.gov While a specific synthesis of this compound using this exact method has not been detailed in the cited literature, the general applicability of the reaction to substituted quinolines suggests its potential for this transformation.
The optimization of this reaction for other 2-vinylquinolines has established optimal conditions that lead to high yields in very short reaction times. nih.govnih.gov For instance, a reaction temperature of 140°C for 20 minutes in dimethylformamide (DMF) as a solvent has been shown to be highly effective. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Mediator | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Methylquinoline | Aromatic Aldehyde | TfNH₂ | DMF | 140 | 20 | up to 93 | nih.govnih.gov |
Microwave-Assisted, Solvent-Free Perkin-Type Reaction
The Perkin condensation, a classical method for the synthesis of α,β-unsaturated carboxylic acids (and by extension, styryl compounds), can be adapted for the synthesis of 2-styrylquinolines. Reports indicate that an efficient microwave-assisted synthesis for various styrylquinolines can be achieved through a Perkin condensation of 2-methylquinolines with aldehydes under solvent-free conditions. nih.gov This approach is particularly attractive due to its operational simplicity and the avoidance of bulk solvents. The reaction of 7-bromo-2-methylquinoline with a suitable aldehyde, such as formaldehyde, under these conditions represents a direct and atom-economical route to this compound.
Microwave-Assisted, Solvent-Free Wittig Reaction
The Wittig reaction is a cornerstone of olefin synthesis. Its adaptation to microwave-assisted, solvent-free conditions offers a rapid and efficient route to vinyl compounds. This methodology has been successfully applied to the synthesis of various olefins from aromatic aldehydes with good to excellent yields and high stereoselectivity. biomedres.us The synthesis of this compound via this route would likely commence with the preparation of a phosphonium (B103445) ylide from methyltriphenylphosphonium (B96628) bromide, which would then react with 7-bromo-2-quinolinecarboxaldehyde. The existence of 7-bromo-2-quinolinecarboxaldehyde as a commercially available or synthetically accessible intermediate makes this a viable, albeit potentially multi-step, pathway. nih.gov The preparation of the necessary Wittig reagents can also be accelerated using microwave irradiation. biomedres.us
| Aldehyde | Wittig Reagent Precursor | Base/Support | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehydes | Benzyltriphenylphosphonium halides | Basic Alumina | 90 | 30-50 | up to 94 | biomedres.us |
These advanced synthetic methodologies provide powerful and environmentally conscious alternatives for the synthesis of this compound, offering significant improvements in terms of reaction efficiency and sustainability.
Chemical Reactivity and Transformations of 7 Bromo 2 Vinylquinoline
Reactivity of the Vinyl Group in 7-Bromo-2-vinylquinoline
The vinyl group attached to the electron-deficient quinoline (B57606) ring system is activated towards various addition reactions. Its electronic properties make it a key site for molecular elaboration.
Nucleophilic Addition Reactions (e.g., Thiol Addition)
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing nature of the quinoline ring. This polarization makes the β-carbon of the vinyl group susceptible to attack by nucleophiles in a process known as nucleophilic addition, specifically a Michael-type or conjugate addition.
Thiols (R-SH) are effective nucleophiles for this transformation. The reaction, often referred to as a thiol-ene reaction, can proceed via two primary mechanisms: a base-catalyzed Michael addition or a free-radical addition. acs.org In the base-catalyzed pathway, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the vinyl group. acs.org The free-radical pathway is initiated by light, heat, or a radical initiator to generate a thiyl radical, which then adds to the alkene. The addition of thiols to the vinyl group of quinolines results in the formation of a stable thioether linkage, a transformation that is valuable in bioconjugation and materials science. uni-bayreuth.de The reaction typically proceeds with anti-Markovnikov selectivity, where the sulfur atom attaches to the terminal carbon of the vinyl group.
Table 1: Nucleophilic Addition of Thiols to this compound This table presents a generalized reaction scheme.
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Thiol (R-SH) | Base (e.g., Et3N) or Radical Initiator (e.g., AIBN) | 2-(2-(Alkylthio)ethyl)-7-bromoquinoline |
| R-SH | Catalyst |
Cycloaddition Reactions (e.g., Diels-Alder) and Stereochemical Outcomes
The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The quinoline moiety serves this function, increasing the electrophilicity of the vinyl group and facilitating the reaction.
A key aspect of the Diels-Alder reaction is its high degree of stereocontrol. libretexts.org The stereochemistry of the dienophile is retained in the product; for example, a trans-dienophile will result in substituents that are trans on the newly formed ring. acs.org Furthermore, when cyclic dienes are used, two diastereomeric products, designated endo and exo, can be formed. acs.org The endo product, where the substituents of the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored major product due to stabilizing secondary orbital interactions in the transition state. acs.orgyoutube.com
Table 2: Diels-Alder Reaction with this compound This table presents a generalized reaction scheme with a cyclic diene.
| Dienophile | Diene | Conditions | Major Product (Endo) |
|---|---|---|---|
| This compound | 1,3-Cyclopentadiene | Heat (Δ) | Endo-adduct |
| Δ |
Polymerization and Oligomerization Pathways of Vinylquinolines
As a vinyl monomer, this compound can undergo polymerization to form poly(vinylquinoline). The polymerization can proceed through several pathways, primarily radical and anionic mechanisms, depending on the initiator and reaction conditions.
Anionic Polymerization: Vinyl monomers with electron-withdrawing groups, such as vinylpyridines and vinylquinolines, are particularly well-suited for anionic polymerization. wikipedia.orgyoutube.comnih.gov This process is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), which adds to the vinyl group to create a propagating carbanion. chemicalbook.com The stability of this carbanion is enhanced by delocalization into the quinoline ring system. Anionic polymerization can often be conducted as a "living" polymerization, where termination and chain-transfer reactions are absent. nih.govchemicalbook.com This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. nih.gov
Radical Polymerization: This pathway involves three main steps: initiation, propagation, and termination. nih.gov Initiation is achieved using a radical initiator (e.g., AIBN or a peroxide) that decomposes upon heating or irradiation to form free radicals. rsc.org These radicals add to the vinyl monomer, creating a new radical species that propagates by adding to subsequent monomer units in a chain reaction. nih.gov The reaction terminates when two growing chains combine or disproportionate. nih.gov
Reactivity of the Bromo Substituent in this compound
The bromo substituent on the quinoline ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. google.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. nih.gov The 7-bromo position of the quinoline serves as the aryl halide electrophile in these reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures or to connect aryl and vinyl groups.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. rsc.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. It is catalyzed by a palladium complex in the presence of a base. nih.gov The reaction typically exhibits high trans selectivity. nih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Aryl-2-vinylquinoline |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 7-(Alkynyl)-2-vinylquinoline |
| Heck | Alkene (CH₂=CHR') | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | 7-(Alkenyl)-2-vinylquinoline |
Copper-Catalyzed Ullmann-type Coupling Reactions
The Ullmann reaction is a classic copper-catalyzed method for forming C-C and C-heteroatom bonds from aryl halides. While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern variations use catalytic amounts of copper with various ligands, allowing for milder reaction conditions. chemicalbook.com
Ullmann-type couplings can be used to react this compound with a variety of nucleophiles, including alcohols (to form ethers), amines (to form anilines), and thiols (to form thioethers). chemicalbook.com The "classic" Ullmann condensation involves the coupling of two aryl halide molecules to form a symmetric biaryl compound.
Table 4: Copper-Catalyzed Ullmann-type Coupling Reactions of this compound This table presents generalized reaction schemes.
| Nucleophile (Nu-H) | Conditions | Product | Bond Formed |
|---|---|---|---|
| Alcohol (R-OH) | Cu catalyst, Base | 7-Alkoxy-2-vinylquinoline | C-O |
| Amine (R₂-NH) | Cu catalyst, Base | 7-(Amino)-2-vinylquinoline | C-N |
| Thiol (R-SH) | Cu catalyst, Base | 7-(Alkylthio)-2-vinylquinoline | C-S |
Regioselective Lithium-Halogen Exchange and Subsequent Electrophilic Quenching
One of the most powerful methods for the functionalization of this compound is the lithium-halogen exchange reaction. This process involves the treatment of the aryl bromide with a strong organolithium base, typically at low temperatures, to replace the bromine atom with a lithium atom. This reaction is kinetically controlled and generally very fast and efficient for aryl bromides. researcher.lifeprinceton.edu The resulting 2-vinylquinolin-7-yllithium is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups at the C7 position.
The exchange is highly regioselective, occurring exclusively at the carbon-bromine bond without affecting other positions on the quinoline ring or the vinyl group. This is due to the significantly higher reactivity of the C-Br bond compared to C-H bonds in this type of exchange. The choice of organolithium reagent is crucial; n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from -78 °C to -100 °C are commonly employed conditions. nih.gov
Following the formation of the aryllithium intermediate, an electrophile is added to the reaction mixture to "quench" the organometallic species. This two-step, one-pot procedure allows for the creation of a new carbon-carbon or carbon-heteroatom bond at the C7 position. The versatility of this method is demonstrated by the wide range of electrophiles that can be successfully employed.
Table 1: Examples of Electrophilic Quenching of 2-vinylquinolin-7-yllithium
| Electrophile (E+) | Reagent Example | Resulting 7-Substituent | Product Class |
|---|---|---|---|
| Proton (H+) | H₂O, NH₄Cl | -H | 2-Vinylquinoline |
| Aldehydes/Ketones | Benzaldehyde | -CH(OH)Ph | Secondary Alcohol |
| Esters | Ethyl acetate | -C(O)CH₃ | Ketone |
| Carbon Dioxide | CO₂ (gas) | -COOH | Carboxylic Acid |
| Disulfides | Dimethyl disulfide (DMDS) | -SMe | Thioether |
This methodology provides a reliable and regiodefined route to 7-substituted 2-vinylquinolines, which are otherwise challenging to synthesize directly. nih.gov
Nucleophilic Aromatic Substitution at the Bromine Position
While classic nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group, this compound can undergo substitution at the C7 position through modern transition-metal-catalyzed cross-coupling reactions. openstax.orglibretexts.org These reactions have become indispensable in synthetic organic chemistry for the formation of C-C, C-N, and C-O bonds. fiveable.me
Palladium-catalyzed reactions are particularly prominent in this context. mdpi.com The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki, Stille, or Negishi couplings) or coordination of an alkene/amine (in Heck or Buchwald-Hartwig couplings), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Common Cross-Coupling Reactions at the C7-Position:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new C-C bonds. For example, reacting this compound with phenylboronic acid would yield 7-phenyl-2-vinylquinoline. libretexts.org
Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. Reacting this compound with styrene, for instance, would produce 7-styryl-2-vinylquinoline.
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. It involves the palladium-catalyzed reaction of the aryl bromide with a primary or secondary amine, allowing for the synthesis of 7-amino-2-vinylquinoline derivatives.
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner to form a C-C bond.
Negishi Coupling: This coupling employs an organozinc reagent, which is known for its high reactivity and functional group tolerance. mdpi.com
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Base Example | Bond Formed | Product Example (at C7) |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C-C (Aryl) | 7-Aryl-2-vinylquinoline |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-C (Vinyl) | 7-Alkenyl-2-vinylquinoline |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOt-Bu | C-N | 7-(Dialkylamino)-2-vinylquinoline |
These methods significantly expand the synthetic utility of this compound as a versatile building block. nih.gov
Reactivity of the Quinoline Heterocyclic System
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org Furthermore, under the strongly acidic conditions often used for SEAr, the quinoline nitrogen is protonated, forming a quinolinium ion. This further deactivates the ring system, making the reaction even more challenging.
When the reaction does proceed, substitution occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The positions C5 and C8 are the most activated sites for electrophilic attack. The directing effects of the existing substituents on this compound must also be considered. The bromine at C7 is a deactivating but ortho, para-directing group. The vinyl group at C2 is weakly activating.
Considering these factors, electrophilic attack on this compound is predicted to occur primarily at the C5 and C8 positions. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 7-bromo-5-nitro-2-vinylquinoline and 7-bromo-8-nitro-2-vinylquinoline.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Reagents | Predicted Major Products |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 7-Bromo-5-nitro-2-vinylquinoline, 7-Bromo-8-nitro-2-vinylquinoline |
| Halogenation | Br⁺ | Br₂ / FeBr₃ | 5,7-Dibromo-2-vinylquinoline, 7,8-Dibromo-2-vinylquinoline |
Achieving high selectivity can be difficult, and the harsh reaction conditions may lead to side reactions, including polymerization of the vinyl group.
Nucleophilic Additions and Substitutions on the Quinoline Core
The electron-deficient nature of the pyridine (B92270) part of the quinoline nucleus makes it susceptible to attack by strong nucleophiles. Nucleophilic attack can occur either directly on the ring carbons or via a conjugate addition involving the vinyl group.
Direct Nucleophilic Addition: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the C2 or C4 positions of the quinoline ring. quimicaorganica.org In this compound, the C2 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C4 position. This addition disrupts the aromaticity of the heterocyclic ring, forming a non-aromatic dihydroquinoline intermediate. Subsequent oxidation or elimination can re-aromatize the ring, leading to a net substitution product.
Conjugate Addition (Michael Addition): The vinyl group at C2 is an electron-withdrawing substituent that activates the quinoline system for 1,4-conjugate addition. Nucleophiles can add to the terminal carbon of the vinyl group, with the resulting negative charge being delocalized onto the quinoline nitrogen. This is a classic Michael addition reaction. nih.gov Subsequent protonation yields a 2-(2-substituted-ethyl)quinoline derivative. This pathway is particularly favorable for softer nucleophiles like thiols or amines.
Table 4: Modes of Nucleophilic Attack on the Quinoline Core
| Type of Attack | Position(s) Attacked | Nucleophile Example | Intermediate | Final Product Type |
|---|---|---|---|---|
| Direct Addition | C4 | Phenyllithium | Dihydroquinoline anion | 4-Phenyl-7-bromo-2-vinylquinoline (after oxidation) |
Ring Transformation Reactions of the Quinoline Nucleus
Ring transformation reactions of the quinoline nucleus are less common than substituent modifications but can be induced under specific, often harsh, conditions. These reactions involve the cleavage of one or more bonds within the heterocyclic core, leading to the formation of a new ring system.
While specific examples for this compound are not widely documented, general transformations of the quinoline skeleton suggest potential pathways. For instance, strong oxidizing agents (e.g., ozone or potassium permanganate) can lead to oxidative cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid derivatives. Conversely, under certain reductive conditions or through multi-step cascade reactions, the pyridine ring can be opened. nih.govwhiterose.ac.uk For example, some quinolinium salts are known to undergo ring-opening upon treatment with strong bases.
These transformations are highly substrate-dependent and are not typically considered standard synthetic routes from quinoline precursors due to challenges with control and yield. However, they represent a facet of the fundamental reactivity of the quinoline core under forcing conditions.
Spectroscopic and Advanced Structural Elucidation of 7 Bromo 2 Vinylquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 7-Bromo-2-vinylquinoline is expected to show distinct signals for the vinyl group protons and the five protons on the quinoline (B57606) ring system. libretexts.orgchemistrysteps.com Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. libretexts.org The vinyl group protons would present a characteristic AMX spin system:
Hα (geminal to the ring): Expected to be a doublet of doublets, shifted downfield due to its proximity to the electron-withdrawing quinoline ring.
Hβ-cis and Hβ-trans: Expected as doublets of doublets, with distinct coupling constants for cis (~11 Hz) and trans (~17 Hz) relationships to Hα.
The quinoline ring protons (H-3, H-4, H-5, H-6, H-8) would appear as doublets or doublets of doublets, with chemical shifts influenced by the electron-withdrawing nitrogen, the bromo substituent at C-7, and the vinyl group at C-2. The bromine atom at C-7 is expected to induce a downfield shift on the adjacent H-6 and H-8 protons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.5 - 7.7 | Doublet (d) | J3-4 ≈ 8.5 Hz |
| H-4 | 8.1 - 8.3 | Doublet (d) | J4-3 ≈ 8.5 Hz |
| H-5 | 7.9 - 8.1 | Doublet (d) | J5-6 ≈ 8.8 Hz |
| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | J6-5 ≈ 8.8 Hz, J6-8 ≈ 2.0 Hz |
| H-8 | 8.2 - 8.4 | Doublet (d) | J8-6 ≈ 2.0 Hz |
| H-α (vinyl) | 6.8 - 7.0 | Doublet of Doublets (dd) | Jα-βtrans ≈ 17 Hz, Jα-βcis ≈ 11 Hz |
| H-βcis | 5.6 - 5.8 | Doublet of Doublets (dd) | Jβcis-α ≈ 11 Hz, Jβcis-βtrans ≈ 1.5 Hz |
| H-βtrans | 6.3 - 6.5 | Doublet of Doublets (dd) | Jβtrans-α ≈ 17 Hz, Jβtrans-βcis ≈ 1.5 Hz |
| Note: These are estimated values based on analogous compounds. Actual experimental values may vary. |
¹³C NMR (Carbon-13 NMR): In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. compoundchem.com this compound has 11 carbon atoms, and due to molecular asymmetry, 11 distinct signals are expected. The chemical shifts are influenced by hybridization and the electronic effects of substituents. researchgate.net
Quaternary Carbons: C-2, C-7, C-4a, and C-8a would appear as signals of lower intensity. The C-Br bond at C-7 would shift this carbon's resonance significantly upfield compared to an unsubstituted carbon.
Aromatic CH Carbons: C-3, C-4, C-5, C-6, and C-8 would resonate in the typical aromatic region (δ 120-150 ppm).
Vinyl Carbons: The vinyl carbons, C-α and C-β, would appear in the alkene region (δ 110-140 ppm).
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-3 | 121 - 124 |
| C-4 | 136 - 139 |
| C-4a | 148 - 151 |
| C-5 | 127 - 130 |
| C-6 | 129 - 132 |
| C-7 | 120 - 123 |
| C-8 | 128 - 131 |
| C-8a | 135 - 138 |
| C-α | 136 - 139 |
| C-β | 118 - 121 |
| Note: These are estimated values based on analogous compounds. Actual experimental values may vary. |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. magritek.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show cross-peaks connecting:
H-3 with H-4.
H-5 with H-6.
H-6 with H-8 (a weaker, long-range coupling).
The vinyl protons (H-α, H-βcis, H-βtrans) with each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal (except the non-protonated quaternary carbons) to its corresponding carbon signal, for instance, H-3 to C-3, H-α to C-α, etc.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (2-3 bonds) between protons and carbons. It is invaluable for mapping the carbon skeleton and placing substituents. Key expected HMBC correlations include:
H-3 correlating to C-2 and C-4a.
H-4 correlating to C-2, C-5, and C-8a.
H-8 correlating to C-7, C-4a, and C-8a.
Vinyl proton H-α correlating to C-2 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOE would be between the vinyl H-α and the quinoline H-3, confirming their spatial proximity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS provides an extremely precise measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₈BrN), the exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern for bromine, showing two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. youtube.comdocbrown.inforesearchgate.net
The fragmentation pattern in electron impact (EI) mass spectrometry would provide further structural confirmation. chemguide.co.uk Plausible fragmentation pathways for the molecular ion (m/z 233/235) include: libretexts.orgwikipedia.org
Loss of a bromine radical: [M - Br]⁺ leading to a peak at m/z 154.
Loss of HCN: A characteristic fragmentation of the quinoline ring system, leading to an ion at m/z 206/208. rsc.org
Retro-Diels-Alder or other rearrangements: Leading to further fragmentation of the quinoline core.
Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |
| [C₁₁H₈BrN]⁺ (M⁺) | 232.9894 | 234.9874 | Molecular Ion |
| [C₁₁H₈N]⁺ | 154.0657 | - | Loss of •Br |
| [C₁₀H₇Br]⁺ | 205.9758 | 207.9738 | Loss of HCN |
| Note: These are theoretical values. Fragmentation is a complex process and other fragments may be observed. |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing a "fingerprint" that is unique to the compound's structure and functional groups. msu.edu
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions from the aromatic quinoline system and the vinyl group. vscht.czlibretexts.org
C-H stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), while vinyl C-H stretches appear in a similar region.
C=C stretching: Aromatic ring C=C stretching vibrations would produce several bands in the 1600-1450 cm⁻¹ region. The vinyl C=C stretch is expected around 1630-1640 cm⁻¹.
C-H bending: Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.
C-Br stretching: The C-Br stretch typically appears in the far-infrared region, often below 600 cm⁻¹, and can be difficult to observe on standard instruments.
FT-Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic C=C stretching vibrations typically give strong signals in Raman spectra. The C=C vinyl stretch is also expected to be Raman active. The C-Br bond often produces a more readily observable signal in Raman spectroscopy than in IR, expected in the 200-400 cm⁻¹ range. researchgate.nethoriba.com
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3100 - 3000 | Aromatic & Vinyl C-H stretch | Medium | Medium |
| 1640 - 1630 | Vinyl C=C stretch | Medium | Strong |
| 1600 - 1450 | Aromatic C=C & C=N ring stretches | Strong | Strong |
| 990 - 910 | Vinyl C-H out-of-plane bend | Strong | Weak |
| 850 - 750 | Aromatic C-H out-of-plane bend | Strong | Medium |
| 400 - 200 | C-Br stretch | Weak | Medium |
| Note: These are general ranges and the exact positions and intensities can be influenced by the overall molecular structure. |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Optical Properties
These techniques provide information about the electronic transitions within the molecule.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated quinoline system. researchgate.net Quinoline itself shows strong absorption bands. The presence of the vinyl group at the 2-position extends the π-conjugation of the system, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. mdpi.com The bromine atom at C-7, acting as an auxochrome, may also contribute to a slight bathochromic shift and potentially an increase in absorption intensity (hyperchromic effect). mdpi.comnih.gov The spectrum would likely show multiple bands, corresponding to different electronic transitions within the aromatic system.
Fluorescence Spectroscopy: Many rigid, conjugated aromatic systems like quinoline derivatives are fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to emit light at a longer wavelength (a Stokes shift). The specific emission wavelength and quantum yield would depend on the detailed electronic structure and environmental factors such as the solvent.
X-Ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline state. chemmethod.com
Single Crystal XRD: If a suitable single crystal of this compound could be grown, single-crystal XRD analysis would provide definitive structural information. researchgate.net This includes:
Precise bond lengths and bond angles for all atoms in the molecule.
The conformation of the vinyl group relative to the quinoline ring.
The arrangement of molecules in the crystal lattice (crystal packing).
The nature of any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material.
Powder XRD (PXRD): While less detailed than single-crystal XRD, PXRD is used to analyze polycrystalline solids. It provides a characteristic diffraction pattern that can be used to identify the compound, assess its purity, and characterize its crystalline phase. google.com Each crystalline solid has a unique powder pattern, which serves as a fingerprint for that specific material.
As of now, no publically available crystal structure data for this compound has been found in crystallographic databases.
Theoretical and Computational Investigations of 7 Bromo 2 Vinylquinoline
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Properties
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and intrinsic properties of molecules like 7-bromo-2-vinylquinoline. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to provide detailed insights into molecular geometry, stability, and electronic characteristics. DFT, in particular, is widely used due to its favorable balance of computational cost and accuracy in accounting for electron correlation.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy structure.
A key aspect of this compound's structure is the rotational freedom of the vinyl group (-CH=CH₂) relative to the quinoline (B57606) ring. This rotation gives rise to different conformers. Computational methods can be used to map the potential energy surface as a function of the dihedral angle between the vinyl group and the quinoline ring. This analysis would likely reveal two main planar conformers: a more stable s-trans (or anti) conformer and a slightly less stable s-cis (or syn) conformer, separated by a rotational energy barrier. The relative energies of these conformers and the height of the transition state barrier between them are critical for understanding the molecule's flexibility and reactivity.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-C(vinyl) | 1.48 |
| C(vinyl)-C(vinyl) | 1.34 |
| C7-Br | 1.90 |
| N1-C2-C(vinyl) | 118.5 |
| C2-C(vinyl)-C(vinyl) | 122.0 |
| C6-C7-Br | 119.8 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would require specific calculations.
The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally suggests higher reactivity.
For this compound, the HOMO would be expected to have significant π-character and be delocalized across the quinoline ring and the vinyl substituent. The LUMO would also be a π* anti-bonding orbital. The bromine atom, with its lone pairs, would also influence the energies and distributions of these frontier orbitals.
From the HOMO and LUMO energies, various electronic descriptors can be calculated to quantify reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
Table 2: Hypothetical Molecular Orbital Energies and Electronic Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
| Electronegativity | 4.15 |
| Chemical Hardness | 2.35 |
Note: These values are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
For this compound, a key area of interest would be its participation in reactions involving the vinyl group, such as electrophilic additions or polymerization. Computational studies could map out the potential energy surfaces for such reactions. For example, in an electrophilic addition of HBr to the vinyl group, calculations would identify the initial reactant complex, the transition state for the addition of the proton, the resulting carbocation intermediate, and the final product. The relative energies of these species would reveal the reaction's thermodynamic and kinetic feasibility.
Many reactions involving the vinyl group of this compound could yield different regioisomers or stereoisomers. For instance, in the addition of an unsymmetrical reagent like HBr, the proton could add to either of the two vinyl carbons, leading to two different carbocation intermediates and, subsequently, two different products (Markovnikov and anti-Markovnikov).
By calculating the energies of the transition states leading to these different intermediates, computational methods can predict the regioselectivity of the reaction. The pathway with the lower activation energy will be the kinetically favored one. Similarly, if chiral centers are formed during a reaction, the energies of the diastereomeric transition states can be calculated to predict the stereoselectivity.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
Frequency calculations performed after geometry optimization can predict the infrared (IR) and Raman spectra of this compound. nih.govasianpubs.org The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C=C stretches of the vinyl group and the quinoline ring, and the C-Br stretch.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). dntb.gov.ua These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. This allows for the assignment of observed absorption bands to specific electronic excitations, such as π → π* transitions within the conjugated system of this compound. Comparing the predicted and experimental spectra helps to confirm the electronic structure and can reveal how substituents like the bromine atom and the vinyl group affect the electronic properties of the quinoline chromophore.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (vinyl) | 3050-3100 |
| C=C stretch (vinyl) | ~1640 |
| C=N stretch (quinoline) | ~1600 |
| C=C stretch (quinoline ring) | 1500-1580 |
| C-Br stretch | ~650 |
Note: These are typical frequency ranges and would be precisely calculated in a dedicated computational study.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscape
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules by simulating the physical movements of atoms and molecules over time. For a molecule such as this compound, MD simulations provide critical insights into its flexibility, conformational preferences, and interactions with its environment. Such simulations are instrumental in exploring the conformational landscape, which is the potential energy surface of the molecule as a function of its atomic coordinates.
An MD simulation of this compound, typically performed in a simulated aqueous environment to mimic physiological conditions, would track the trajectories of each atom over a period of nanoseconds. researchgate.net Analysis of these trajectories allows for the exploration of key dynamic properties. nih.gov This includes assessing the conformational stability of the molecule, the flexibility of its substituent groups, and the solvent accessible surface area (SASA). nih.gov
The conformational landscape is typically visualized by plotting the potential energy of the system as a function of one or more key dihedral angles. For this compound, the most significant dihedral angle is that which defines the rotation of the vinyl group. The simulation would reveal the energetically favorable (low-energy) and unfavorable (high-energy) conformations. The low-energy states represent the most probable shapes the molecule will adopt. Generally, planar conformations, where the vinyl group is coplanar with the quinoline ring, are often energetically favored due to maximized π-system conjugation, though this can be offset by steric hindrance.
Table 1: Hypothetical Potential Energy Profile for Vinyl Group Rotation in this compound
This interactive table represents the type of data generated from a conformational analysis, illustrating the energy cost associated with rotating the vinyl group away from a planar, low-energy state.
| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) | Conformational State |
| 0 | 0.0 | Eclipsed (Planar, Minimum) |
| 30 | 1.5 | Skewed |
| 60 | 3.5 | Skewed |
| 90 | 5.0 | Perpendicular (Barrier, Maximum) |
| 120 | 3.5 | Skewed |
| 150 | 1.5 | Skewed |
| 180 | 0.1 | Anti-planar (Minimum) |
Note: This data is illustrative. Actual energy values would be determined through quantum mechanical calculations or force-field-based simulations.
Understanding this dynamic behavior is crucial. For instance, in the context of drug design, a molecule may need to adopt a specific, higher-energy conformation to bind effectively to a protein's active site. MD simulations can reveal the probability of the molecule adopting this "bioactive" conformation and the energy required to do so. nih.gov
In Silico Screening and Rational Design Principles for Derivatizationbenthamdirect.com
In silico screening and rational design are cornerstones of modern computational chemistry and drug discovery, enabling the efficient design and evaluation of new chemical entities before their physical synthesis. mdpi.com The this compound scaffold serves as a valuable starting point, or fragment, for derivatization, offering distinct chemical handles that can be systematically modified to optimize its properties for a specific application. Quinoline derivatives have been the subject of numerous computational design studies for their potential as anticancer, antimalarial, and antiviral agents. nih.govmanchester.ac.ukrsc.org
The rational design process for this compound would focus on two primary sites for chemical modification:
The C7-Bromo group: The bromine atom can be readily substituted with a wide variety of other functional groups using well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This position is ideal for introducing substituents that can probe interactions with a biological target, modulate solubility, or alter the electronic properties of the quinoline ring system.
The C2-Vinyl group: The double bond of the vinyl group is reactive and can be modified through various chemical transformations, such as hydrogenation, epoxidation, or polymerization. It can also be replaced entirely. These modifications can introduce new hydrogen bond donors or acceptors, change the molecule's size and shape, or attach it to a larger molecular assembly.
In silico screening involves creating a virtual library of derivatives by computationally modifying these sites. This library is then evaluated against a specific target, often a protein receptor, using techniques like molecular docking. tubitak.gov.trnih.gov Docking programs predict the preferred orientation of a molecule when bound to a target and estimate the strength of the interaction (binding affinity). nih.gov This allows researchers to prioritize a smaller number of the most promising candidates for synthesis and experimental testing.
Further computational analysis, such as the development of Quantitative Structure-Activity Relationship (3D-QSAR) models, can correlate the three-dimensional structures of these derivatives with their predicted biological activity. manchester.ac.uknih.gov By analyzing the results, researchers can derive rational design principles specific to the target. For example, a 3D-QSAR study might reveal that a bulky, hydrophobic group at the C7 position and a hydrogen bond donor on the C2-vinyl substituent are key features for high activity. manchester.ac.uk
Table 2: Illustrative Rational Design Principles for this compound Derivatives
This interactive table outlines a hypothetical design strategy targeting a protein kinase, a common target for quinoline-based inhibitors.
| Scaffold Position | Modification Strategy | Rationale for Derivatization | Desired Outcome |
| C7 (Bromo) | Replace Br with aryl groups (e.g., -phenyl, -pyridyl) via Suzuki coupling. | To explore a hydrophobic pocket (S1) in the kinase active site and form potential π-stacking interactions. | Increased binding affinity and selectivity. |
| C7 (Bromo) | Replace Br with small amines (e.g., -NHCH₃, -morpholine) via Buchwald-Hartwig amination. | To introduce hydrogen bond donors/acceptors to interact with the "hinge" region of the kinase. | Anchor the molecule in the active site; improve potency. |
| C2 (Vinyl) | Reduce the double bond to an ethyl group (-CH₂CH₃). | To increase conformational flexibility and allow for better fitting into a narrow binding groove. | Optimize shape complementarity. |
| C2 (Vinyl) | Oxidize to an epoxide or diol. | To introduce polar, hydrogen-bonding groups that can interact with solvent-exposed polar residues. | Enhance solubility and create new specific interactions. |
This systematic, computation-driven approach accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success, embodying the core principles of rational design. benthamscience.comresearchgate.net
Research Applications of 7 Bromo 2 Vinylquinoline and Its Derivatives
Building Blocks in the Synthesis of Complex Heterocyclic Architectures
The strategic placement of reactive functional groups on the 7-Bromo-2-vinylquinoline framework allows for its elaboration into a variety of intricate heterocyclic systems. The vinyl group can participate in a range of chemical transformations, including cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic compounds. For instance, the vinyl group can act as a dienophile in Diels-Alder reactions, enabling the formation of new six-membered rings fused to the quinoline (B57606) core. nih.govnih.gov This approach provides a reliable pathway to complex, multi-ring structures with well-defined stereochemistry.
Furthermore, the bromine atom at the 7-position serves as a versatile handle for a multitude of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck reaction are instrumental in this regard. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl In a Suzuki-Miyaura coupling, the bromine atom can be substituted with a wide array of aryl or vinyl groups through the use of an organoboron reagent, leading to the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org Similarly, the Heck reaction allows for the arylation or vinylation of the quinoline core at the 7-position. organic-chemistry.orgrug.nl These coupling strategies are fundamental to the synthesis of fused heterocyclic compounds, where new rings are constructed onto the existing quinoline scaffold. airo.co.innih.govresearchgate.net The ability to sequentially or concurrently modify both the vinyl and bromo substituents provides chemists with a powerful toolkit for the assembly of diverse and complex heterocyclic architectures.
Scaffold for Advanced Materials Development
The unique electronic and structural features of this compound make it an attractive scaffold for the creation of advanced materials with tailored properties. Its applications span from polymeric materials to the design of specialized ligands for catalysis.
Polymeric Materials (e.g., Poly(2-vinylquinoline))
The vinyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of poly(2-vinylquinoline) derivatives. While the polymerization of this compound itself is not extensively documented in readily available literature, the broader class of polyquinolines and styrylquinoline-containing polymers has been investigated for their interesting photochemical and photophysical properties. yonedalabs.com The presence of the quinoline moiety in the polymer backbone can impart desirable characteristics such as thermal stability, specific optical properties, and the ability to coordinate with metal ions. The bromine atom on the quinoline ring of a poly(this compound) polymer would offer a route to post-polymerization modification, allowing for the fine-tuning of the material's properties.
Organic Ligands in Transition Metal Catalysis
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. This property allows it to function as a ligand in transition metal catalysis. While specific applications of this compound as a ligand are not widely reported, the broader class of quinoline-containing compounds is known to form stable complexes with various transition metals, including palladium. These complexes can exhibit catalytic activity in a range of organic transformations. The electronic properties of the quinoline ring, which can be modulated by substituents like the bromine atom, can influence the catalytic activity of the metal center.
Rational Design of Molecular Probes and Sensors in Chemical Biology
The inherent fluorescence of the quinoline core, combined with the opportunities for strategic modification, makes this compound a promising platform for the development of molecular probes and sensors for applications in chemical biology. epstem.net These tools are designed to detect and report on the presence of specific analytes or changes in the local environment through a measurable change in their fluorescence properties.
Tunability of Photophysical Properties through Strategic Structural Modification
The photophysical properties of this compound derivatives, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be rationally tuned through strategic structural modifications. The bromine atom at the 7-position is particularly amenable to such modifications via cross-coupling reactions. For instance, replacing the bromine with different aryl groups through a Suzuki coupling can significantly alter the electronic structure of the molecule, leading to predictable shifts in its fluorescence spectrum.
The nature of the solvent environment also plays a crucial role in the photophysical behavior of these molecules. nih.govresearchgate.netnih.govmdpi.comnyu.edu The interaction between the fluorophore and the surrounding solvent molecules can influence the energy levels of the ground and excited states, resulting in solvatochromism—a change in color with solvent polarity. nih.govresearchgate.netnih.govmdpi.comnyu.edu This sensitivity to the local environment is a key feature in the design of probes that can report on the polarity of their surroundings, such as within different cellular compartments.
Below is a table illustrating the solvent effect on the photophysical properties of a hypothetical 7-substituted-2-vinylquinoline derivative, demonstrating the principle of tunability.
| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Hexane | 1.88 | 350 | 400 | 50 |
| Toluene | 2.38 | 355 | 415 | 60 |
| Dichloromethane | 8.93 | 365 | 435 | 70 |
| Acetonitrile | 37.5 | 370 | 450 | 80 |
| Water | 80.1 | 375 | 470 | 95 |
This table is illustrative and represents expected trends in solvatochromism for a polar fluorophore.
Development of Fluorescent Scaffolds with Tailored Emission Characteristics
Building upon the principle of tunable photophysical properties, this compound serves as a versatile scaffold for the development of fluorescent probes with tailored emission characteristics. By carefully selecting the substituents introduced at the 7-position, it is possible to create a library of fluorophores with a range of emission colors, from blue to red. This is particularly valuable for multiplex imaging applications, where multiple targets are visualized simultaneously using probes with distinct spectral properties.
Furthermore, the vinyl group offers another site for modification, allowing for the attachment of recognition elements that can selectively bind to specific analytes of interest, such as metal ions or biomolecules. mdpi.commdpi.com Upon binding, a conformational change or an electronic perturbation can occur, leading to a detectable change in the fluorescence signal, such as an increase or decrease in intensity, or a shift in the emission wavelength. This "turn-on" or "ratiometric" response is a hallmark of well-designed molecular sensors. The modular nature of the this compound scaffold, with its distinct sites for tuning photophysical properties and for introducing analyte-binding moieties, makes it a powerful platform for the rational design of next-generation fluorescent probes for chemical biology.
Q & A
Basic: What are the common synthetic routes for preparing 7-Bromo-2-vinylquinoline, and how can reaction yields be optimized?
The synthesis of this compound typically involves halogenation and cross-coupling reactions. For example, brominated quinoline derivatives are often synthesized via palladium-catalyzed Suzuki-Miyaura coupling to introduce vinyl groups . Optimization strategies include:
- Temperature control : Maintaining 80–100°C during coupling reactions to balance reactivity and side-product formation.
- Catalyst selection : Using Pd(PPh₃)₄ for improved regioselectivity.
- Solvent systems : Polar aprotic solvents like DMF enhance solubility of intermediates .
Yield improvements are achieved through iterative purification (e.g., column chromatography) and monitoring reaction progress via TLC or HPLC.
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Contradictions in NMR or mass spectrometry data often arise from isomerism or residual solvents. Methodological approaches include:
- Multi-spectral validation : Cross-referencing H NMR, C NMR, and HRMS to confirm molecular integrity .
- Computational modeling : Using DFT calculations to predict chemical shifts and compare with experimental data.
- Controlled recrystallization : Isolating pure phases to eliminate solvent interference .
Documentation of all experimental conditions (e.g., solvent purity, instrument calibration) is critical for reproducibility .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Key safety measures include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use of fume hoods during synthesis due to potential inhalation hazards (Category 4 acute toxicity) .
- Waste disposal : Segregation of halogenated waste in designated containers to comply with environmental regulations.
Advanced: How can researchers design structurally diverse derivatives of this compound for structure-activity relationship (SAR) studies?
Derivative design involves:
- Functional group interconversion : Replacing the vinyl group with electron-withdrawing/donating substituents (e.g., ferrocenyl or trifluoromethoxy groups) to modulate electronic properties .
- Scaffold hybridization : Merging quinoline cores with pharmacophores (e.g., aminoalkyl chains) via condensation reactions .
- High-throughput screening : Automated platforms to test derivative libraries for biological activity or photophysical properties .
Basic: What literature search strategies are effective for identifying prior work on brominated quinolines?
Effective strategies include:
- Partial name searches : Using "Bromo* AND Quinoline" in CAS STNext® or SciFinder to capture variants .
- Combining molecular formulas : Filtering by C₁₁H₈BrN to narrow results .
- Citation tracking : Mining references from key papers on analogous compounds (e.g., 4-bromo-2-methyl-6-trifluoromethoxyquinoline) .
Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?
- Feasible : Ensure access to bromination reagents (e.g., NBS) and analytical tools (e.g., XRD).
- Novel : Focus on underexplored applications (e.g., organic electronics vs. traditional medicinal chemistry) .
- Ethical : Adhere to safety guidelines for halogenated compound handling .
- Relevant : Align with emerging trends, such as metal-free synthesis or green chemistry adaptations .
Basic: What experimental design principles ensure reproducibility in studies involving this compound?
- Detailed protocols : Documenting reaction times, stoichiometry, and purification steps .
- Negative controls : Running parallel reactions without catalysts to identify side reactions.
- Data transparency : Sharing raw spectral data and chromatograms in supplementary materials .
Advanced: How should researchers address discrepancies in catalytic efficiency reported for vinyl group incorporation in quinolines?
- Systematic parameter variation : Testing solvent polarity, base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and ligand effects.
- Kinetic studies : Using in situ IR or UV-Vis to track reaction progress and identify rate-limiting steps .
- Cross-lab validation : Collaborating with independent groups to verify results under standardized conditions .
Basic: What are the key steps in validating the purity of this compound post-synthesis?
- Chromatographic methods : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting point analysis : Comparing observed values with literature data (±2°C tolerance) .
- Elemental analysis : Confirming Br content via X-ray fluorescence (XRF) .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- DFT calculations : Modeling transition states to predict regioselectivity in electrophilic substitutions.
- Molecular docking : Screening potential biological targets (e.g., kinase enzymes) for drug design applications.
- Solvent effect simulations : COSMO-RS to optimize reaction media for solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
